molecular formula C12H17ClN2 B7827614 1-(2-Chloro-6-methylbenzyl)pyrrolidin-3-amine

1-(2-Chloro-6-methylbenzyl)pyrrolidin-3-amine

Cat. No.: B7827614
M. Wt: 224.73 g/mol
InChI Key: GSVBRAIEDJSABH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-6-methylbenzyl)pyrrolidin-3-amine is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound features a pyrrolidine ring substituted with a 2-chloro-6-methylbenzyl group. Pyrrolidine derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 1-(2-Chloro-6-methylbenzyl)pyrrolidin-3-amine typically involves the reaction of 2-chloro-6-methylbenzyl chloride with pyrrolidine in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Base: Sodium hydroxide or potassium carbonate

    Temperature: Room temperature to reflux conditions

The reaction proceeds via nucleophilic substitution, where the pyrrolidine nitrogen attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Chloro-6-methylbenzyl)pyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the chlorine atom or reduction of other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Amines, thiols, alkoxides

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

1-(2-Chloro-6-methylbenzyl)pyrrolidin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-methylbenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to produce therapeutic effects.

Comparison with Similar Compounds

1-(2-Chloro-6-methylbenzyl)pyrrolidin-3-amine can be compared with other similar compounds, such as:

    Pyrrolidine: The parent compound, which lacks the benzyl substitution.

    N-Benzylpyrrolidine: A similar compound with a benzyl group but without the chlorine and methyl substitutions.

    2-Chloro-6-methylbenzylamine: A compound with the same benzyl substitution but without the pyrrolidine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[(2-chloro-6-methylphenyl)methyl]pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c1-9-3-2-4-12(13)11(9)8-15-6-5-10(14)7-15/h2-4,10H,5-8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVBRAIEDJSABH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)CN2CCC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.